molecular formula C53H84O23 B11929600 Araloside C CAS No. 55446-15-6

Araloside C

Cat. No.: B11929600
CAS No.: 55446-15-6
M. Wt: 1089.2 g/mol
InChI Key: DBUJWVDNMXCCKD-MVIACUKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Araloside C is a natural saponin primarily isolated from the plant Aralia elata. This compound has garnered significant attention due to its extensive anti-inflammatory and cardioprotective properties. It has been studied for its potential therapeutic effects in various diseases, including atherosclerosis and myocardial ischemia-reperfusion injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: Araloside C is typically extracted from the roots and stems of Aralia elata. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific solvents and conditions used can vary, but common solvents include methanol, ethanol, and water. Chromatographic techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aralia elata, followed by purification using advanced chromatographic techniques. The process is optimized to maximize yield and purity while minimizing the use of hazardous solvents. Advances in biotechnological methods, such as plant cell culture, are also being explored to produce this compound more sustainably .

Chemical Reactions Analysis

Types of Reactions: Araloside C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Araloside C has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Araloside C: this compound is unique due to its dual action on both Sirt1 and HSP90, providing a multifaceted approach to treating cardiovascular diseases. Its ability to modulate autophagy and reduce endoplasmic reticulum stress further distinguishes it from other similar compounds .

Properties

CAS No.

55446-15-6

Molecular Formula

C53H84O23

Molecular Weight

1089.2 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-36(63)33(60)31(58)26(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-37(64)34(61)40(41(75-46)42(66)67)74-43-38(65)39(24(56)21-69-43)73-44-35(62)32(59)30(57)25(19-54)70-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37+,38+,39-,40-,41-,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1

InChI Key

DBUJWVDNMXCCKD-MVIACUKKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.